molecular formula C8H18NaO4S B090424 Sodium 2-ethylhexyl sulfate CAS No. 126-92-1

Sodium 2-ethylhexyl sulfate

Cat. No.: B090424
CAS No.: 126-92-1
M. Wt: 233.28 g/mol
InChI Key: SWZKZFBJFXBZPX-UHFFFAOYSA-N
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Description

2-ethylhexyl sulfate is an alkyl sulfate that is the mono(2-ethylhexyl) ester of sulfuric acid. It has a role as a surfactant and a carcinogenic agent. It is functionally related to a 2-ethylhexan-1-ol. It is a conjugate acid of a 2-ethylhexyl sulfate(1-).
2-Ethyl-1-hexanol sulfate is used as a food additive.

Scientific Research Applications

  • Electrochemical Reactions : Sodium 2-ethylhexyl sulfate affects the electroreduction of Zn2+ ions, shifting the potential of zinc reduction towards more negative potentials and causing a slight increase in current density. This compound shows strong adsorption on electrode surfaces and forms hemispherical surface micelles at concentrations higher than the critical micelle concentration (CMC) (Perek-Dlugosz, Socha, & Rynkowski, 2017).

  • Toxicity Studies : Toxicity studies of this compound in various animals including rats, mice, rabbits, and dogs, have shown that it can cause diffuse cloudy swelling of kidney tubules and hepatic cords in rats (Smyth, Carpenter, Weil, & King, 1970).

  • Carcinogenic Potential : Research on compounds containing a 2-ethylhexyl moiety, including this compound, suggests a propensity for causing hepatocarcinogenesis in mice, particularly in females. This indicates that the 2-ethylhexyl group might play a role in liver cancer development in rodents (Kluwe, 1986).

  • Use in NMR Spectroscopy : Sodium bis(2-ethylhexyl)sulfosuccinate, a related compound, is used to encapsulate water-soluble proteins within the aqueous core of a reverse micelle for high-resolution NMR studies. It has been shown to form reverse micelles capable of high structural fidelity protein encapsulation (Shi, Peterson, & Wand, 2005).

  • Analysis of Phenolic Compounds : this compound has been used in the analysis of phenolic compounds by microchip capillary electrophoresis with pulsed amperometric detection. It has shown to enhance the electrochemical response for phenolic compounds (Ding, Mora, Merrill, & Garcia, 2007).

  • Purification Applications : The compound has been utilized for purifying bis(2-ethylhexyl) monothiophosphoric acid, a chemical used for metal ion extraction in wastewater purification (Bart & Reidetschlager, 1991).

  • Zinc Extraction : It has been studied for the extraction equilibrium of zinc from sulfate solutions. The presence of sodium sulfate does not significantly affect the thermodynamic results in this process (Reis & Carvalho, 2003).

  • Micellar Systems in Analytical Chemistry : this compound is part of the study of micellar systems, particularly in the context of analyzing the behavior of surfactants and their effects on analytical processes like electrophoresis and spectroscopy (Ospinal-Jiménez & Pozzo, 2014).

Mechanism of Action

Target of Action

Sodium 2-ethylhexyl sulfate is an anionic surfactant . Its primary targets are the surfaces of various materials, including fibers and metals . It interacts with these surfaces to alter their properties, such as wettability and permeability .

Mode of Action

This compound works by reducing the surface tension of water, allowing it to better penetrate and wet surfaces . This is particularly useful in textile and dyeing industries, where it helps in various processes such as bleaching, carbonizing, dyeing, and resin finishing .

Biochemical Pathways

While this compound doesn’t directly interact with biochemical pathways, it plays a crucial role in industrial processes. For instance, in textile industries, it aids in the penetration of dyes into fibers, enhancing the effectiveness of the dyeing process .

Pharmacokinetics

As an industrial chemical, this compound isn’t typically discussed in terms of pharmacokinetics. It’s worth noting that it’s soluble in water, which contributes to its excellent permeability properties . It’s stable under strong acid and alkali conditions, resistant to sodium hypochlorite, hard water, and heavy metal salts .

Result of Action

The primary result of this compound’s action is the alteration of surface properties. In textile industries, for example, it improves the wetting and penetration of dyes, resulting in more effective dyeing processes . It also has strong wool-washing ability and makes the fiber feel soft .

Action Environment

This compound is stable and effective under a variety of environmental conditions. It’s resistant to strong acids and alkalis, sodium hypochlorite, hard water, and heavy metal salts . This makes it versatile for use in various industrial applications. It should be handled with care to avoid direct contact with skin and eyes, and inhalation of dust should be avoided .

Safety and Hazards

Sodium 2-ethylhexyl sulfate is moderately toxic by ingestion and skin contact . It is a skin and eye irritant . When heated to decomposition, it emits very toxic fumes of SOx and Na2O .

Future Directions

The global Sodium 2-Ethylhexyl Sulfate market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-ethylhexyl sulfate involves the sulfation of 2-ethylhexanol using sulfur trioxide and subsequent neutralization with sodium hydroxide.", "Starting Materials": [ "2-ethylhexanol", "Sulfur trioxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Add sulfur trioxide dropwise to 2-ethylhexanol under stirring at 0-5°C to form 2-ethylhexyl sulfuric acid", "Heat the mixture to 80-90°C for 2-3 hours to complete the sulfation reaction", "Slowly add sodium hydroxide solution to the reaction mixture to neutralize the acid", "Cool the mixture and filter the precipitated Sodium 2-ethylhexyl sulfate", "Wash the product with water and dry it under vacuum" ] }

CAS No.

126-92-1

Molecular Formula

C8H18NaO4S

Molecular Weight

233.28 g/mol

IUPAC Name

2-ethylhexyl hydrogen sulfate

InChI

InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);

InChI Key

SWZKZFBJFXBZPX-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(CC)COS(=O)(=O)[O-].[Na+]

SMILES

CCCCC(CC)COS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCC(CC)COS(=O)(=O)O.[Na]

boiling_point

205 to 219 °F at 760 mmHg (NTP, 1992)

density

1.114 at 71.1 °F (NTP, 1992) - Denser than water;  will sink

flash_point

greater than 200 °F (NTP, 1992)

126-92-1
75037-31-9

physical_description

Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992)
Liquid
Clear colorless liquid;  [CAMEO] Colorless liquid;  [MSDSonline]

Pictograms

Flammable; Corrosive; Irritant

Related CAS

70495-37-3 (ammonium salt)

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

tergemist
tergemist, (14)C-labeled
tergemist, (35)S-labeled
tergemist, ammonium salt
tergemist, calcium salt

vapor_pressure

22.5 mmHg at 77 °F (NTP, 1992)
22.5 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Sodium 2-Ethylhexyl Sulfate in material science?

A1: this compound is a versatile surfactant with applications in various material science domains. For instance, it can be incorporated into formulations designed to improve the smoothness and softness of textile fibers []. Additionally, it serves as a crucial component in the creation of conductive polymer compositions derived from pyrrole. These compositions, characterized by high pore volume, find use in diverse technological applications [].

Q2: How does this compound influence the electrochemical analysis of phenolic compounds?

A2: Studies using microchip capillary electrophoresis with pulsed amperometric detection have shown that the presence of this compound in the run buffer can significantly enhance the analysis of phenolic compounds []. This enhancement manifests as a reduction in migration time, improved run-to-run reproducibility, and a more robust electrochemical response. These effects are attributed to the surfactant's ability to facilitate the analyte-electrode interaction, thus promoting electron transfer.

Q3: Can this compound be employed in metal plating processes?

A3: Yes, this compound is a component of some alkaline zinc-nickel alloy electroplating solutions []. Its inclusion, along with other additives, contributes to improved plating layer quality by reducing impurity adsorption and inclusion. This results in a less brittle coating with enhanced adhesive force and corrosion resistance.

Q4: How does this compound interact with proteins?

A4: Research indicates that this compound can denature proteins, suggesting its potential as an alternative denaturing agent for protein separations []. The extent of denaturation varies depending on the protein's size and composition. Studies using circular dichroism, small-angle X-ray scattering, and polyacrylamide gel electrophoresis have provided insights into the structural changes induced in proteins upon interaction with this compound.

Q5: What is known about the toxicity of this compound?

A5: While specific details about the toxicity of this compound are not provided in the provided abstracts, there is a mention of an experimental toxicity study []. This highlights the importance of investigating the safety profile of this compound.

Q6: Has this compound been investigated for its therapeutic potential?

A6: Interestingly, this compound has been explored as an aerosol delivery agent for the antibiotic Kanamycin in treating bronchopulmonary infections []. The research, conducted in the 1960s, utilized a solution containing this compound to administer Kanamycin via intermittent positive pressure breathing (IPPB). While promising results were observed, further research would be needed to evaluate the efficacy and safety of this approach by today's standards.

Q7: Are there any known electrochemical reactions involving this compound?

A7: While the provided abstracts don't elaborate on specific electrochemical reactions of this compound, one abstract mentions investigations into this area []. This suggests that the compound's electrochemical behavior has been a subject of scientific inquiry.

Q8: How does this compound behave in micellar solutions?

A8: this compound can form micelles, and its behavior in such systems has been studied, particularly concerning the solubilization of metal complexes []. Research indicates that the critical micelle concentration of this compound is influenced by the presence of certain metal complexes, highlighting the interplay between micellar systems and metal-ligand interactions.

Q9: Are there alternative compounds with similar properties to this compound?

A9: Yes, researchers are exploring branched alkyl sulfate surfactants as potential alternatives to this compound, particularly in protein separation applications []. These alternatives, such as sodium 3,7-dimethyloctyl sulfate (3,7-DMOS) and sodium 2-butyloctyl sulfate (2-BOS), exhibit unique protein denaturation properties that could lead to improved electrophoretic separation techniques.

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